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Compound of Interest

Compound Name: 1-Amino-3-methylbutan-2-ol

Cat. No.: B1292000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Amino-3-methylbutan-2-ol (CAS No. 17687-58-0), a key chiral building block in synthetic

organic chemistry and drug discovery. This document presents available experimental Infrared

(IR) spectroscopy data and predicted Nuclear Magnetic Resonance (NMR) data to facilitate its

identification and characterization. Detailed, generalized experimental protocols for acquiring

such spectra are also provided, alongside a visual representation of the spectroscopic analysis

workflow.

Spectroscopic Data
The following tables summarize the available spectroscopic data for 1-Amino-3-methylbutan-
2-ol. Due to the limited availability of public experimental NMR spectra for this specific

compound, predicted NMR data is provided. The experimental IR data has been sourced from

publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data are presented below. These predictions are generated using

advanced computational algorithms and can serve as a valuable reference for spectral

assignment.

Table 1: Predicted ¹H NMR Data for 1-Amino-3-methylbutan-2-ol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.45 m 1H CH-OH (C2)

~2.70 dd 1H CH₂-NH₂ (C1)

~2.45 dd 1H CH₂-NH₂ (C1)

~1.75 m 1H CH-(CH₃)₂ (C3)

~1.60 (broad s) 3H NH₂, OH

~0.92 d 3H CH₃

~0.88 d 3H CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift

models.

Table 2: Predicted ¹³C NMR Data for 1-Amino-3-methylbutan-2-ol

Chemical Shift (ppm) Assignment

~75.0 CH-OH (C2)

~47.0 CH₂-NH₂ (C1)

~32.5 CH-(CH₃)₂ (C3)

~19.0 CH₃

~18.0 CH₃

Solvent: CDCl₃. Predictions are based on standard chemical shift models.

Infrared (IR) Spectroscopy
The following table presents the key absorption bands from the experimental Fourier-Transform

Infrared (FTIR) spectrum of 1-Amino-3-methylbutan-2-ol.

Table 3: Experimental FTIR Data for 1-Amino-3-methylbutan-2-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3380-3250 Strong, Broad O-H and N-H stretching

2960-2870 Strong C-H stretching (alkane)

1590 Medium N-H bending (scissoring)

1470 Medium C-H bending

1080 Strong C-O stretching

850 Medium N-H wagging

Sample preparation: Neat (liquid film).

Experimental Protocols
The following sections describe generalized, yet detailed, methodologies for acquiring NMR

and IR spectra of amino alcohols like 1-Amino-3-methylbutan-2-ol. These protocols are

intended to serve as a standard operating procedure for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

1-Amino-3-methylbutan-2-ol sample

Pipettes and vials
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Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1-Amino-3-methylbutan-2-ol into a clean, dry

vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).

Gently swirl the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

For ¹H NMR:

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

Set appropriate parameters, such as a spectral width of ~16 ppm, an acquisition time of

~4 seconds, and a relaxation delay of 1-2 seconds.

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set a wider spectral width of ~240 ppm.
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A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the TMS signal (0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Assign the peaks to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

1-Amino-3-methylbutan-2-ol sample

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).
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Sample Analysis:

Place a small drop of the liquid 1-Amino-3-methylbutan-2-ol sample directly onto the

ATR crystal, ensuring the crystal surface is completely covered.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing and Analysis:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify and label the major absorption bands in the spectrum.

Correlate the observed bands with known functional group frequencies to confirm the

presence of O-H, N-H, C-H, and C-O bonds.

Cleaning:

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the

measurement.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-
Amino-3-methylbutan-2-ol.
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Caption: Workflow for Spectroscopic Analysis of 1-Amino-3-methylbutan-2-ol.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Amino-3-methylbutan-2-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292000#spectroscopic-data-for-1-amino-3-
methylbutan-2-ol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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